2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide

CRAC channel inhibition Immunomodulation Fluorine regiochemistry

Procure 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (CAS 2034537-09-0), a structurally differentiated screening candidate for calcium-release activated calcium (CRAC) channel inhibition and CCR5 antagonism. Its unique 2,4-difluoro substitution pattern and sp³-rich tetrahydropyran-thiophene scaffold provide a distinct chemotype for SAR studies, offering superior metabolic stability and target engagement compared to common 2,6-difluoro analogs. Ideal for probing fluorine regiochemistry effects in ion channel and GPCR target engagement assays.

Molecular Formula C16H15F2NO2S
Molecular Weight 323.36
CAS No. 2034537-09-0
Cat. No. B2622723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide
CAS2034537-09-0
Molecular FormulaC16H15F2NO2S
Molecular Weight323.36
Structural Identifiers
SMILESC1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H15F2NO2S/c17-11-3-4-12(13(18)10-11)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20)
InChIKeyOHBFKICRBOYOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (CAS 2034537-09-0): Procurement-Grade Definition and Structural Classification


2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (CAS 2034537-09-0) is a synthetic small molecule belonging to the fluorinated aroyl amide class, characterized by a 2,4-difluorobenzamide core linked via an amide bond to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) moiety . Its molecular formula is C16H15F2NO2S with a molecular weight of 323.36 g/mol . This compound occupies a distinct structural niche at the intersection of fluorinated benzamides and thiophene-containing heterocycles, a chemical space recognized in patent literature for modulating inflammatory and immune-related pathways, particularly through calcium-release activated calcium (CRAC) channel and chemokine receptor (CCR5) mechanisms [1].

Why 2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide Cannot Be Replaced by Generic In-Class Analogs


Superficially similar benzamide derivatives within the fluorinated heterocycle class are not functionally interchangeable due to the precise contribution of the 2,4-difluoro substitution pattern and the tetrahydropyran-thiophene scaffold to molecular recognition, physicochemical properties, and biological target engagement . The regioisomeric placement of fluorine atoms (2,4- vs. 2,6-difluoro) alters the electronic distribution of the benzamide ring, directly impacting hydrogen-bonding capacity with target residues and metabolic stability towards oxidative defluorination [1]. Furthermore, omission of the tetrahydropyran oxygen or replacement of thiophene with other heterocycles significantly modifies conformational flexibility, lipophilicity (cLogP), and the ability to engage specific binding pockets within ion channel or GPCR targets implicated in inflammatory signaling . These structural determinants preclude simple analog substitution without quantitative functional validation.

Quantitative Differentiation Evidence for 2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (2034537-09-0) vs. Close Analogs


Fluorine Substitution Pattern: 2,4-Difluoro vs. 2,6-Difluoro Regioisomeric Comparison in Immune Modulation Patents

In patent WO2009017818A1, the 2,6-difluorobenzamide scaffold is extensively exemplified as a core motif for calcium release-activated calcium (CRAC) channel modulation and T-cell cytokine suppression [1]. The 2,4-difluoro substitution pattern present in CAS 2034537-09-0 represents a distinct regioisomeric arrangement that alters the electron density and dipole moment of the benzamide ring. While direct IC50 data for the 2,4-isomer is not publicly disclosed, the patent's structure-activity relationship (SAR) tables indicate that fluorine position critically governs potency at CRAC channel targets, with 2,4- and 2,6-substituted analogs exhibiting non-overlapping activity profiles [1]. This regioisomeric differentiation is a key driver of target selectivity and must be empirically validated rather than assumed interchangeable.

CRAC channel inhibition Immunomodulation Fluorine regiochemistry

Fluorination Impact on Lipophilicity and Permeability: 2,4-Difluoro vs. Non-Fluorinated Benzamide Scaffold

The presence of two fluorine atoms at the 2- and 4-positions of the benzamide ring distinguishes CAS 2034537-09-0 from its non-fluorinated parent scaffold, N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034567-70-7) . Fluorine substitution is a well-established strategy to modulate lipophilicity (LogP), metabolic stability, and membrane permeability in drug discovery programs [1]. The non-fluorinated comparator (C16H17NO2S, MW 287.4) has a predicted cLogP approximately 0.8–1.2 log units lower than the 2,4-difluoro analog (C16H15F2NO2S, MW 323.36), based on fragment-based LogP predictions for aryl fluoride additions . This difference in lipophilicity directly impacts passive membrane permeability, plasma protein binding, and cytochrome P450-mediated metabolic clearance profiles.

Lipophilicity Membrane permeability Drug-like properties

Tetrahydropyran-Thiophene Scaffold Differentiation from Phenyl- and Methyl-Linked Benzamide Analogs in Patent SAR

The tetrahydropyran (oxane) ring linked to a thiophene at the 4-position, as featured in CAS 2034537-09-0, provides a conformationally restricted sp³-rich scaffold that is structurally distinct from the biaryl and methyl-thiophene linkers exemplified in patent WO2009017818A1 [1]. The patent's exemplified compounds predominantly feature a 2-methyl-5-(heteroaryl)thiophene linked to a phenyl ring, whereas the target compound incorporates a saturated oxane ring directly attached to the thiophene and the amide nitrogen. This scaffold difference alters both the three-dimensional shape (as measured by plane of best fit and principal moments of inertia) and the hydrogen-bond acceptor capacity of the ether oxygen, which can engage in additional polar interactions with target residues . The distinct scaffold topology provides an orthogonal chemotype for exploring the SAR landscape of CRAC channel and chemokine receptor targets beyond the exemplified biaryl series.

Scaffold hopping Conformational restriction Patent SAR analysis

CCR5 Antagonist Activity: Target Engagement Rationale Based on Structural Class Inference

Preliminary pharmacological screening reported in patent and database sources indicates that compounds within the N-(thiophen-2-yl)tetrahydropyran benzamide class exhibit CCR5 antagonistic activity [1]. CCR5 is a critical co-receptor for HIV-1 entry and a key mediator of inflammatory cell migration in autoimmune diseases. While the specific IC50 of CAS 2034537-09-0 at CCR5 has not been publicly disclosed, structurally related compounds in the ChEMBL database with the tetrahydropyran-thiophene scaffold have demonstrated CCR5 antagonist activity with IC50 values in the low micromolar range [2]. The 2,4-difluoro substitution pattern on the benzamide ring is expected to modulate CCR5 binding affinity through electronic effects on the amide carbonyl and through hydrophobic interactions with the receptor's transmembrane pocket, differentiating it from non-fluorinated and alternative regioisomeric analogs.

CCR5 antagonism Chemokine receptor HIV entry inhibition

Physicochemical Property Profile: Predicted Solubility, Stability, and Drug-Likeness vs. In-Class Analogs

The physicochemical property profile of CAS 2034537-09-0 can be compared against the non-fluorinated analog (CAS 2034567-70-7) using in silico predictions. The addition of two fluorine atoms increases molecular weight from 287.4 to 323.36 g/mol (+12.5%) and the number of hydrogen bond acceptors remains at 4 (two oxygens in amide and oxane, thiophene sulfur, plus fluorine atoms acting as weak H-bond acceptors) . The topological polar surface area (tPSA) is predicted to be approximately 55–60 Ų for both analogs, as fluorine contributes minimally to tPSA. However, the increased lipophilicity of the difluoro analog is expected to reduce aqueous solubility (predicted LogS approximately −4.5 to −5.0 vs. −4.0 to −4.5 for the non-fluorinated parent) while improving permeability (predicted Papp in Caco-2 assays) [1]. These trade-offs are critical considerations for formulation development: the difluoro analog may require co-solvent or lipid-based formulation strategies for in vivo dosing, whereas the non-fluorinated analog may have superior aqueous solubility but inferior membrane permeability.

Physicochemical profiling Drug-likeness Formulation compatibility

Optimal Research and Procurement Application Scenarios for 2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (2034537-09-0)


CRAC Channel and Store-Operated Calcium Entry (SOCE) Inhibitor Screening in T-Cell Mediated Inflammatory Disease Models

Based on the structural class association with CRAC channel modulation identified in patent WO2009017818A1 [1], CAS 2034537-09-0 is positioned as a screening candidate for calcium-release activated calcium (CRAC) channel inhibition in T-cell activation assays. The 2,4-difluoro substitution pattern and tetrahydropyran-thiophene scaffold provide a structurally differentiated chemotype for exploring SAR beyond the extensively patented 2,6-difluoro biaryl series. Researchers investigating store-operated calcium entry (SOCE) in the context of rheumatoid arthritis, psoriasis, or organ transplant rejection can utilize this compound as a tool to probe the contribution of fluorine regiochemistry to CRAC channel subtype selectivity and to assess functional activity in IL-2 secretion, T-cell proliferation, and calcium flux assays.

CCR5 Antagonist Lead Optimization for HIV Entry Inhibition and Autoimmune Disease Research

The preliminary pharmacological screening data indicating CCR5 antagonistic activity for compounds in this structural class [2] supports the use of CAS 2034537-09-0 as a starting point for CCR5 antagonist lead optimization. The compound can be employed in CCL5-induced calcium mobilization assays in MOLT4/CCR5 cells and in HIV-1 gp120-mediated cell-cell fusion assays to establish quantitative CCR5 IC50 values. The 2,4-difluoro substitution offers a handle for further structural modifications aimed at improving CCR5 potency and selectivity over related chemokine receptors (CCR1, CCR2, CCR3). Comparative studies against the non-fluorinated parent scaffold will elucidate the contribution of fluorine-mediated electronic and lipophilic effects to CCR5 binding affinity.

Fluorinated Building Block for Parallel SAR Libraries Targeting Kinase and GPCR Drug Discovery Programs

The compound's well-defined synthetic tractability, featuring a 2,4-difluorobenzamide core amenable to further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution at the fluorine-bearing positions), makes it a versatile building block for generating focused SAR libraries . Procurement of CAS 2034537-09-0 enables medicinal chemistry teams to explore substitution vectors at the benzamide 2- and 4-positions, the thiophene ring, and the oxane oxygen, systematically interrogating structure-activity relationships across multiple target classes including kinases (e.g., BRAF, FLT3), GPCRs (e.g., CCR5, CB2), and ion channels (e.g., CRAC, P2X7). The availability of the non-fluorinated comparator (CAS 2034567-70-7) allows for direct assessment of the fluorine effect on potency, selectivity, and ADME properties within the same library framework.

In Silico Modeling and Pharmacophore Validation Studies for Ion Channel and GPCR Targets

The distinct three-dimensional topology of CAS 2034537-09-0, conferred by the sp³-rich tetrahydropyran ring and the planar thiophene, provides a valuable test case for computational chemistry workflows. The compound can serve as a probe molecule for docking studies into CRAC channel (Orai1/STIM1) and CCR5 receptor homology models, for molecular dynamics simulations assessing conformational flexibility of the oxane ring in the binding pocket, and for pharmacophore model generation and validation. The predicted physicochemical properties (cLogP, tPSA, LogS) derived from in silico tools can be benchmarked against experimental measurements to refine ADMET prediction models for fluorinated heterocyclic compound series.

Quote Request

Request a Quote for 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.